molecular formula C15H13ClN2O3 B12023764 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide CAS No. 346723-06-6

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide

Katalognummer: B12023764
CAS-Nummer: 346723-06-6
Molekulargewicht: 304.73 g/mol
InChI-Schlüssel: WHNHHTTVPIHDAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C15H13ClN2O3. It is known for its unique structure, which includes a chloro group, an ethylphenyl group, and a nitrobenzamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide typically involves the reaction of 4-ethylphenylamine with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Substitution: The ethyl group can be substituted with other alkyl groups using alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, alkylating agents.

Major Products Formed

    Oxidation: 2-amino-N-(4-ethylphenyl)-4-nitrobenzamide.

    Reduction: 2-chloro-N-(4-ethylphenyl)-4-aminobenzamide.

    Substitution: Various alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N-(4-ethylphenyl)acetamide: Similar structure but lacks the nitro group.

    2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide: Contains additional fluorine atoms.

Uniqueness

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

346723-06-6

Molekularformel

C15H13ClN2O3

Molekulargewicht

304.73 g/mol

IUPAC-Name

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-3-5-11(6-4-10)17-15(19)13-8-7-12(18(20)21)9-14(13)16/h3-9H,2H2,1H3,(H,17,19)

InChI-Schlüssel

WHNHHTTVPIHDAM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.